molecular formula C6H14O6S2 B8757549 (2R,3R)-Butanediol bis(methanesulfonate) CAS No. 26439-19-0

(2R,3R)-Butanediol bis(methanesulfonate)

Cat. No.: B8757549
CAS No.: 26439-19-0
M. Wt: 246.3 g/mol
InChI Key: WRAXODRAAIYKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-Butanediol bis(methanesulfonate) involves the reaction of 2,3-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and results in the formation of the dimethanesulfonate ester.

Industrial Production Methods: Industrial production of (2R,3R)-Butanediol bis(methanesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-Butanediol bis(methanesulfonate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Dehydration: Dehydration reactions typically require acidic catalysts such as sulfuric acid or phosphoric acid at elevated temperatures.

Major Products:

    Oxidation: The major product is butanone.

    Dehydration: The major product is butene.

Comparison with Similar Compounds

Uniqueness: (2R,3R)-Butanediol bis(methanesulfonate) is unique due to its specific use as an alkylating agent in chemotherapy. Its ability to cross-link DNA strands makes it particularly effective in treating certain types of cancer .

Properties

CAS No.

26439-19-0

Molecular Formula

C6H14O6S2

Molecular Weight

246.3 g/mol

IUPAC Name

3-methylsulfonyloxybutan-2-yl methanesulfonate

InChI

InChI=1S/C6H14O6S2/c1-5(11-13(3,7)8)6(2)12-14(4,9)10/h5-6H,1-4H3

InChI Key

WRAXODRAAIYKAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of butane 2,3-diol (15 g, 0.166 mol) and Et3N (57.7 mL, 0.415 mol) in CH2Cl2 (150 mL) at 0° C. was slowly added a solution of CH3SO2Cl (32.1 mL, 0.415 mol) in CH2Cl2 (75 mL). The mixture was stirred at 0° C. for 2 h and diluted with CH2Cl2. The mixture was washed with water, 1 N HCl, 5% aqueous NaHCO3 and brine. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to afford butane-2,3-diyl dimethanesulfonate (40 g, 98%) as a light yellow oil. 1HNMR (CDCl3): δ4.9 (m, 2H, CH), 3.05 (s, 6H, CH3), 1.4 (m, 6H, CH3).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
57.7 mL
Type
reactant
Reaction Step One
Quantity
32.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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